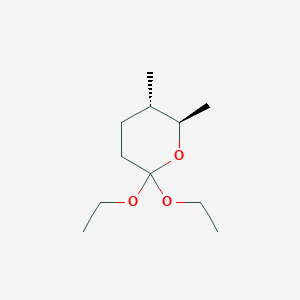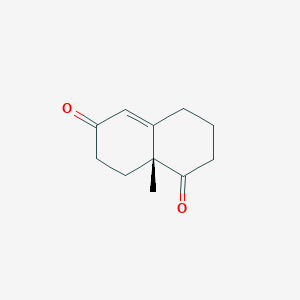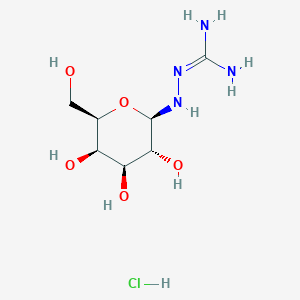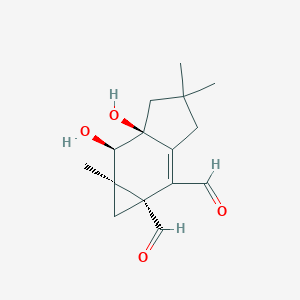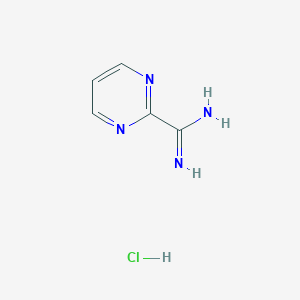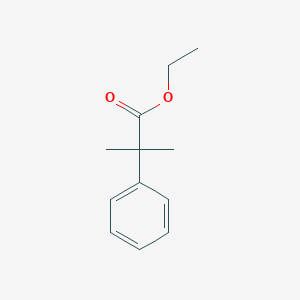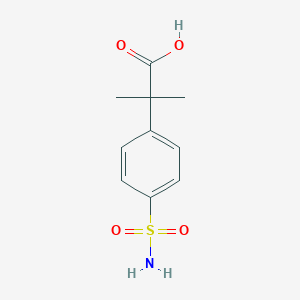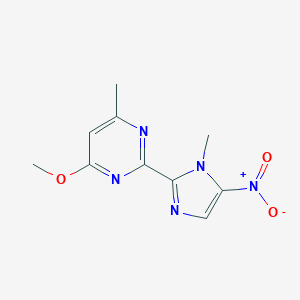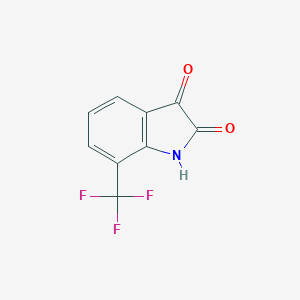
7-Trifluoromethylisatin
概要
説明
7-(トリフルオロメチル)-1H-インドール-2,3-ジオンは、インドールファミリーに属する化学化合物であり、7位にトリフルオロメチル基、2位と3位にジオン構造を特徴としています。 インドール誘導体は、医薬品、農薬、材料科学など、さまざまな分野における生物活性と用途により広く認識されています .
準備方法
合成経路と反応条件: 一般的な方法の1つは、穏和な条件下で、トリフルオロメタンスルホン酸ナトリウム塩(CF₃SO₂Na)を用いたインドールの金属フリー酸化トリフルオロメチル化です . この方法は、トリフルオロメチル基を目的の位置に選択的に導入し、効率的に標的化合物を生成します。
工業生産方法: 7-(トリフルオロメチル)-1H-インドール-2,3-ジオンの工業生産には、収率と純度を最適化することで、同様の方法論を用いた大規模合成が関与する可能性があります。 連続フローリアクターの使用と、溶媒のリサイクルやエネルギー効率の高いプロセスなどのグリーンケミストリーの原則は、生産の持続可能性とコスト効率を向上させることができます .
化学反応の分析
反応の種類: 7-(トリフルオロメチル)-1H-インドール-2,3-ジオンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、より複雑な誘導体を形成するために酸化することができます。
還元: 還元反応は、ジオン構造を修飾して、さまざまなインドール誘導体をもたらすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
主な生成物: これらの反応から生成される主な生成物には、さまざまな置換インドールが含まれ、導入された官能基に応じて、さまざまな生物学的および化学的特性を示す可能性があります .
4. 科学研究の応用
7-(トリフルオロメチル)-1H-インドール-2,3-ジオンは、科学研究において数多くの用途があります。
化学: これは、より複雑な分子や材料の合成のための構成要素として役立ちます。
生物学: この化合物は、酵素相互作用と代謝経路の研究に使用されます。
科学的研究の応用
7-(Trifluoromethyl)-1H-indole-2,3-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用機序
7-(トリフルオロメチル)-1H-インドール-2,3-ジオンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与します。 トリフルオロメチル基は、化合物の親油性と安定性を高め、標的への効果的な結合と活性の調節を可能にします。 これにより、酵素活性の阻害や細胞シグナル伝達経路の変化など、さまざまな生物学的効果が生じる可能性があります .
類似の化合物:
7-(トリフルオロメチル)-1H-インドール: ジオン構造を欠いているが、トリフルオロメチル基を共有しています。
1H-インドール-2,3-ジオン: トリフルオロメチル基を欠いているが、ジオン構造を持っています。
7-(トリフルオロメチル)-1H-インドール-3-カルボアルデヒド: トリフルオロメチル基と3位にアルデヒド基の両方を含んでいます.
独自性: 7-(トリフルオロメチル)-1H-インドール-2,3-ジオンは、トリフルオロメチル基とジオン構造の組み合わせにより、独特の化学的および生物学的特性を備えています。
類似化合物との比較
7-(Trifluoromethyl)-1H-indole: Lacks the dione structure but shares the trifluoromethyl group.
1H-Indole-2,3-dione: Lacks the trifluoromethyl group but has the dione structure.
7-(Trifluoromethyl)-1H-indole-3-carboxaldehyde: Contains both the trifluoromethyl group and an aldehyde group at the 3rd position.
Uniqueness: 7-(Trifluoromethyl)-1H-indole-2,3-dione is unique due to the combination of the trifluoromethyl group and the dione structure, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
7-(trifluoromethyl)-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLDJTXXAYVWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345455 | |
| Record name | 7-Trifluoromethylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391-12-8 | |
| Record name | 7-Trifluoromethylisatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000391128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Trifluoromethylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(Trifluoromethyl)isatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-TRIFLUOROMETHYLISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLA848X4KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the crystal structure of 7-trifluoromethylisatin differ from that of 5-iodoisatin?
A1: While both 5-iodoisatin and this compound exhibit hydrogen bonding patterns, their overall crystal packing differs. [] this compound molecules arrange themselves into sheets composed of centrosymmetric R(2)2(8) and R(6)6(34) rings connected by N-H...O and C-H...O hydrogen bonds. [] In contrast, 5-iodoisatin forms chains of rings linked by N-H...O and C-H...O hydrogen bonds, with these chains further interconnected into sheets via iodo-carbonyl interactions. [] This difference highlights how the position and nature of substituents on the isatin scaffold can influence intermolecular interactions and consequently, the crystal packing arrangement.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
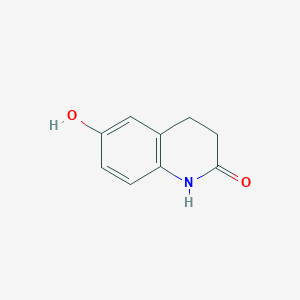
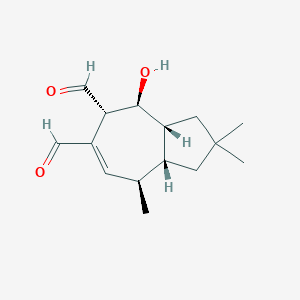
![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)
